molecular formula C8H10Cl2FN B1374681 1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride CAS No. 2206608-00-4

1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride

Cat. No.: B1374681
CAS No.: 2206608-00-4
M. Wt: 210.07 g/mol
InChI Key: DOKKUFKBMGQWFY-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride is a chemical compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2-fluoro-benzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the primary amine.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the effects of halogenated phenyl compounds on biological systems.

    Industrial Applications: The compound may be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and specificity. The compound may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

  • 1-(4-Chloro-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone
  • 4-Chloro-2-fluorobenzenemethanol

Comparison: 1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride is unique due to its ethylamine group, which imparts different chemical reactivity and biological activity compared to similar compounds. For instance, 1-(4-Chloro-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone has a trifluoromethyl group, which significantly alters its chemical properties and applications.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKKUFKBMGQWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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